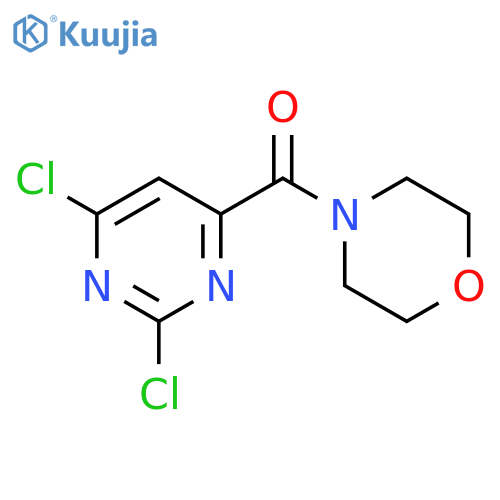

Cas no 1240169-90-7 (4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine)

4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine 化学的及び物理的性質

名前と識別子

-

- 4-(2,6-dichloropyrimidine-4-carbonyl)morpholine

- Z2689035163

- 4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine

-

- MDL: MFCD34167918

- インチ: 1S/C9H9Cl2N3O2/c10-7-5-6(12-9(11)13-7)8(15)14-1-3-16-4-2-14/h5H,1-4H2

- InChIKey: GGLYXTOGBORYMO-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(C(N2CCOCC2)=O)=NC(=N1)Cl

計算された属性

- せいみつぶんしりょう: 261.0071819 g/mol

- どういたいしつりょう: 261.0071819 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 262.09

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 55.3

4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28227067-0.05g |

4-(2,6-dichloropyrimidine-4-carbonyl)morpholine |

1240169-90-7 | 95.0% | 0.05g |

$252.0 | 2025-03-19 | |

| Enamine | EN300-28227067-0.5g |

4-(2,6-dichloropyrimidine-4-carbonyl)morpholine |

1240169-90-7 | 95.0% | 0.5g |

$847.0 | 2025-03-19 | |

| Enamine | EN300-28227067-10g |

4-(2,6-dichloropyrimidine-4-carbonyl)morpholine |

1240169-90-7 | 95% | 10g |

$4667.0 | 2023-09-09 | |

| Aaron | AR028VNT-10g |

4-(2,6-dichloropyrimidine-4-carbonyl)morpholine |

1240169-90-7 | 95% | 10g |

$6443.00 | 2023-12-16 | |

| Enamine | EN300-28227067-1g |

4-(2,6-dichloropyrimidine-4-carbonyl)morpholine |

1240169-90-7 | 95% | 1g |

$1086.0 | 2023-09-09 | |

| Aaron | AR028VNT-1g |

4-(2,6-dichloropyrimidine-4-carbonyl)morpholine |

1240169-90-7 | 95% | 1g |

$1519.00 | 2025-02-17 | |

| Aaron | AR028VNT-2.5g |

4-(2,6-dichloropyrimidine-4-carbonyl)morpholine |

1240169-90-7 | 95% | 2.5g |

$2950.00 | 2023-12-16 | |

| Enamine | EN300-28227067-2.5g |

4-(2,6-dichloropyrimidine-4-carbonyl)morpholine |

1240169-90-7 | 95.0% | 2.5g |

$2127.0 | 2025-03-19 | |

| Enamine | EN300-28227067-0.25g |

4-(2,6-dichloropyrimidine-4-carbonyl)morpholine |

1240169-90-7 | 95.0% | 0.25g |

$538.0 | 2025-03-19 | |

| Enamine | EN300-28227067-10.0g |

4-(2,6-dichloropyrimidine-4-carbonyl)morpholine |

1240169-90-7 | 95.0% | 10.0g |

$4667.0 | 2025-03-19 |

4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine 関連文献

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

4-(2,6-Dichloropyrimidine-4-carbonyl)morpholineに関する追加情報

4-(2,6-ジクロロピリミジン-4-カルボニル)モルホリン(CAS: 1240169-90-7)の最新研究動向

4-(2,6-ジクロロピリミジン-4-カルボニル)モルホリン(CAS: 1240169-90-7)は、近年、医薬品開発において重要な中間体として注目されている化合物です。本化合物は、ピリミジン骨格とモルホリン環を有する特異な構造を持ち、特にキナーゼ阻害剤などの創薬ターゲットとしての可能性が研究されています。本稿では、この化合物に関する最新の研究動向をまとめ、その応用可能性について考察します。

最近の研究では、4-(2,6-ジクロロピリミジン-4-カルボニル)モルホリンが、がん治療薬の開発において重要な役割を果たすことが示されています。特に、PI3K/AKT/mTOR経路やEGFRなどのシグナル伝達経路を標的とした阻害剤の合成中間体として利用されています。2023年に発表された研究では、この化合物を出発物質として、新規チロシンキナーゼ阻害剤の合成が報告され、優れた抗腫瘍活性が確認されました。

合成化学的観点から見ると、4-(2,6-ジクロロピリミジン-4-カルボニル)モルホリンの反応性は、2位と6位の塩素原子の存在により特徴付けられます。これらの塩素原子は求核置換反応に対して高い反応性を示し、多様な官能基導入が可能です。最新の有機合成手法を用いた研究では、この化合物を利用した効率的なカップリング反応や環化反応が開発され、複雑な医薬品候補化合物の合成経路が簡略化されています。

創薬研究における本化合物の重要性は、その分子構造が医薬品の薬理活性に必要な特性を備えている点にあります。モルホリン環は水溶性の向上や膜透過性の調整に寄与し、ピリミジン環は標的タンパク質との水素結合形成能を有します。これらの特性を活かし、近年では神経変性疾患治療薬の開発にも応用が拡大しています。

今後の展望として、4-(2,6-ジクロロピリミジン-4-カルボニル)モルホリンを基盤とした新規化合物ライブラリーの構築が期待されています。特に、AIを活用したin silicoスクリーニングと組み合わせることで、より効率的なリード化合物の探索が可能になると考えられます。また、持続可能な化学の観点から、本化合物を用いたグリーンケミストリーに基づく合成法の開発も重要な研究課題となるでしょう。

1240169-90-7 (4-(2,6-Dichloropyrimidine-4-carbonyl)morpholine) 関連製品

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)